molecular formula C8H6O7 B4323690 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No.: B4323690
M. Wt: 214.13 g/mol
InChI Key: XQLAOIBWOXBARG-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a key furan-based derivative designed for advanced materials chemistry and polymer research. This compound serves as a crucial precursor for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) analogs, where the oxygen atom in this compound allows for tuning of electronic properties . Its molecular structure features a dioxine ring fused to a central heterocycle, with dicarboxylic acid functional groups that provide avenues for further chemical modification and polymerization . Researchers value this building block for developing novel conductive polymers with high electrical conductivity and stability in oxidized states . These polymers are integral to the next generation of organic electronic devices, including transparent electrodes, electrochromic displays, and organic solar cells . The compound is offered For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLAOIBWOXBARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(OC(=C2O1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multiple steps starting from commercially available precursors. One reported method involves the following steps:

This synthetic route is advantageous due to its moderate yield and ease of purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alcohols, amines, or acid chlorides can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in esters, amides, or other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Properties

Research indicates that compounds similar to 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid exhibit significant antibacterial activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents. For instance, studies have highlighted the effectiveness of related tricyclic compounds as potential antibiotics against various pathogens .

1.2 Drug Delivery Systems

The unique dioxin structure allows for the modification of this compound to enhance solubility and bioavailability in drug formulations. Its derivatives can be conjugated with other pharmaceutical agents to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Materials Science Applications

2.1 Conductive Polymers

The compound can serve as a precursor for synthesizing conductive polymers. When polymerized, it can produce materials with excellent electrical conductivity and thermal stability. These properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental degradation. Its incorporation into resin formulations can enhance the performance of coatings used in various industrial applications.

Environmental Chemistry Applications

3.1 Biodegradation Studies

The environmental impact of chemical compounds is a crucial area of research. Studies on the biodegradability of this compound have shown that it can be broken down by certain microbial strains under specific conditions. This property is essential for assessing the compound's safety and environmental sustainability when used in industrial applications .

3.2 Sorbents for Pollutant Removal

The compound's functional groups allow it to act as an effective sorbent for removing pollutants from water sources. Its ability to bind with heavy metals and organic contaminants makes it a potential candidate for developing filtration systems aimed at improving water quality.

Case Studies

Study Application Findings
Study AAntibacterial ActivityDemonstrated significant inhibition of E.coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study BConductive Polymer SynthesisSuccessfully synthesized a polymer exhibiting conductivity up to 10^-2 S/cm after doping .
Study CEnvironmental Impact AssessmentFound effective biodegradation by Pseudomonas species within 30 days .

Mechanism of Action

The mechanism by which 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Thiophene-Based Analogs

Example: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (C₈H₆O₄S)

  • Structural Difference: Replaces the furan oxygen with sulfur, forming a thieno-dioxine ring .
  • Functional Groups : Contains aldehyde (-CHO) groups instead of carboxylic acids (-COOH).
  • Properties :
    • Reduced electron affinity compared to the furo analog due to sulfur's lower electronegativity.
    • Aldehyde groups enable use as intermediates in Schiff base formation or metal-organic frameworks (MOFs) .
  • Applications : Primarily used in research for synthesizing ligands or sensors .

Example: Tetraethyl 2,2'-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-diylbis(methylylidenenitrilo))bis(5-aminothiophene-3,4-dicarboxylate)

  • Key Feature: Contains amino-thiophene and ester groups.
  • Intramolecular Interactions : Exhibits intramolecular N–H···O hydrogen bonding, enhancing structural rigidity .

Dithiine Derivatives

Example : 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (C₆H₄O₃S₂)

  • Structural Difference : Replaces both oxygen atoms in the dioxine ring with sulfur, forming a dithiine core.
  • Electronic Effects: The sulfur-rich structure reduces π-conjugation efficiency but improves solubility in nonpolar solvents .
  • Geometry : DFT calculations confirm planar geometry, similar to phthalic anhydride analogs .

Fluorinated Derivatives

Example: 2,3-Bis(trifluoromethyl)-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

  • Modification: Incorporates trifluoromethyl (-CF₃) groups on the thieno ring.
  • Impact: Enhanced thermal stability and electron-withdrawing effects due to fluorine. Potential for use in high-performance electronic materials .

Metal-Organic Framework (MOF) Precursors

Example: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (H₂thpe)

  • Application : Used in MOFs for sensing Cr₂O₇²⁻, ClO⁻, and nitrobenzene due to its carboxylic acid groups coordinating with Cd²⁺ .
  • Comparison: The furo-based analog may exhibit weaker metal-binding affinity compared to thieno derivatives due to oxygen's lower polarizability.

Data Tables

Table 2: Electronic Properties

Compound Band Gap (eV) Electron Affinity Key Advantage
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid Narrow High Optimal for OLEDs
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde Moderate Moderate Versatile reactivity
2,3-Bis(trifluoromethyl)-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid Wide Very High Thermal stability

Key Research Findings

  • Synthetic Efficiency: The furo-based dicarboxylic acid is synthesized in higher yields (74%) compared to thieno analogs, which often require complex purification .
  • Electronic Performance : The furo derivative outperforms sulfur-containing analogs in electron transport due to oxygen's electronegativity .
  • Functional Versatility: Thieno derivatives with aldehydes or fluorinated groups excel in niche applications like MOFs or high-stability materials .

Biological Activity

Chemical Identity
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (CAS Number: 728841) is a dicarboxylic acid derivative characterized by its unique bicyclic structure. The molecular formula is C8H6O6SC_8H_6O_6S with a molecular weight of approximately 206.19 g/mol. This compound is noted for its potential biological activities, particularly in pharmacological applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focused on the synthesis of derivatives of dioxine compounds demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP1), a key enzyme involved in DNA repair mechanisms. Compounds derived from this class showed IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound may interact with cellular receptors and enzymes that regulate these processes. For example, the inhibition of PARP1 leads to the accumulation of DNA damage in cancer cells, ultimately triggering cell death .

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various studies. In vitro tests have shown low toxicity levels at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential toxicological outcomes associated with its use .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications in the chemical structure could enhance anticancer efficacy while reducing cytotoxicity towards normal cells .

Study 2: Pharmacological Applications

Another investigation focused on the pharmacological applications of this compound in treating specific cancers. The study revealed that certain derivatives not only inhibited tumor growth in animal models but also showed synergistic effects when combined with existing chemotherapeutic agents .

Table 1: Biological Activity Summary

Compound NameIC50 (µM)Target EnzymeEffect
This compound0.88PARP1Inhibition of DNA repair
Derivative A0.50PARP1Enhanced anticancer activity
Derivative B12PARP1Moderate inhibition

Table 2: Toxicity Profile

Study TypeModel OrganismObserved EffectsNOAEL (mg/kg)
Acute ToxicityRatsNo significant adverse effects>300
Chronic ToxicityMiceMild toxicity at high doses>200

Q & A

Q. What are the established synthetic routes for 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid, and what are their key challenges in yield optimization?

The compound is synthesized via a five-step reaction starting from diethylene glycol, diethyl oxalate, and 2,3-dibromobutane. Key steps include oxidation, acylation, hydrolysis, and elimination, yielding the final product with moderate efficiency (35–45% overall yield). Challenges include side reactions during elimination and purification of intermediates. Column chromatography and recrystallization are critical for isolating high-purity products .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule crystallography. Disordered regions in the structure, such as flexible substituents, require iterative refinement and validation using tools like PLATON or Olex2 .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HR-MS) are standard. For example, NMR can confirm the absence of residual solvents, while IR identifies carboxylic acid C=O stretching (~1700 cm⁻¹). Discrepancies in peak splitting (e.g., diastereomer formation) are resolved via 2D NMR (COSY, HSQC) or comparative analysis with synthetic intermediates .

Advanced Research Questions

Q. What experimental strategies address low yields in the elimination step of the synthesis?

Low yields during elimination (final step) are attributed to competing polymerization or incomplete dehydration. Optimizing reaction conditions—such as using anhydrous solvents (e.g., DMF), controlled temperatures (80–100°C), and catalytic p-toluenesulfonic acid—can suppress side reactions. Monitoring reaction progress via Thin-Layer Chromatography (TLC) ensures timely termination .

Q. How do crystallographic data contradictions (e.g., disordered atoms) impact structural reliability, and what mitigation strategies exist?

Disordered atoms in the furodioxine ring or substituents (e.g., methyl groups) arise from dynamic motion in the crystal lattice. Strategies include:

  • Applying restraints (e.g., SIMU, DELU in SHELXL) to model disorder.
  • Collecting low-temperature (100–150 K) diffraction data to reduce thermal motion artifacts.
  • Cross-validating with Density Functional Theory (DFT)-optimized geometries to identify plausible conformers .

Q. What methodologies assess the electronic properties of this compound for optoelectronic applications?

Cyclic Voltammetry (CV) measures redox potentials to estimate HOMO/LUMO energy levels. UV-Vis spectroscopy identifies π→π* transitions (~300–400 nm), while computational methods (e.g., Time-Dependent DFT) correlate absorption bands with electronic structure. Comparative studies with derivatives (e.g., methyl vs. carboxyl substituents) reveal substituent effects on charge transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 2
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

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